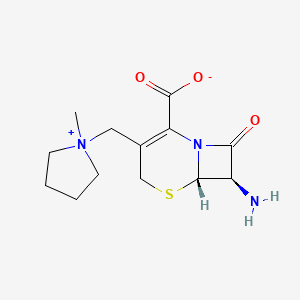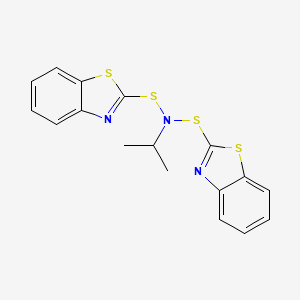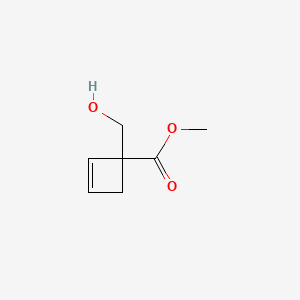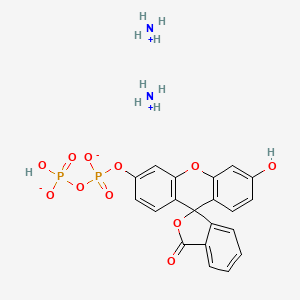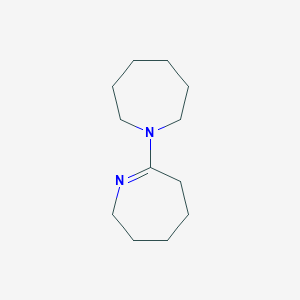
3',4,4',5,5',6,6',7-Octahydro-1(3H),7'-bi-2H-azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine: is an organic compound with the molecular formula C12H22N2 It is a bicyclic compound consisting of two azepine rings, which are seven-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the dimerization of azepine derivatives through catalytic hydrogenation. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Nucleophiles such as amines or halides under basic conditions
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives
Reduction: Formation of fully saturated derivatives
Substitution: Formation of substituted azepine derivatives
Applications De Recherche Scientifique
3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
5,5′,6,6′,7,7′,8,8′-Octahydro-1,1′-bi-2-naphthol: Another bicyclic compound with similar structural features but different functional groups.
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): An energetic material with a different application focus.
Uniqueness: 3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine is unique due to its specific bicyclic structure and the presence of nitrogen atoms in the rings.
Propriétés
Numéro CAS |
34608-41-8 |
|---|---|
Formule moléculaire |
C12H22N2 |
Poids moléculaire |
194.32 g/mol |
Nom IUPAC |
7-(azepan-1-yl)-3,4,5,6-tetrahydro-2H-azepine |
InChI |
InChI=1S/C12H22N2/c1-2-7-11-14(10-6-1)12-8-4-3-5-9-13-12/h1-11H2 |
Clé InChI |
FWCBVOXJYYZVQD-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C2=NCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


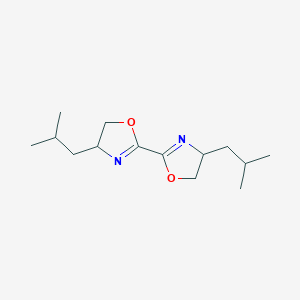
![Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-](/img/structure/B13819089.png)
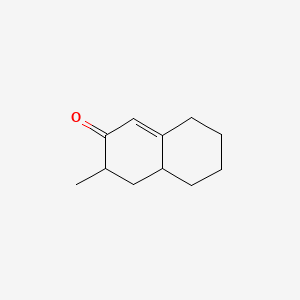
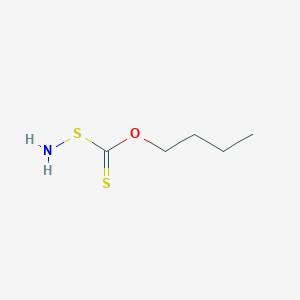
![[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B13819114.png)
![7,12-diazapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene](/img/structure/B13819115.png)
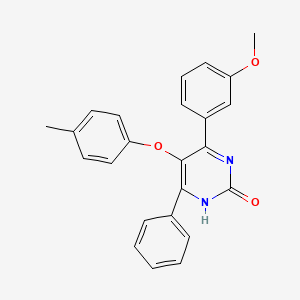
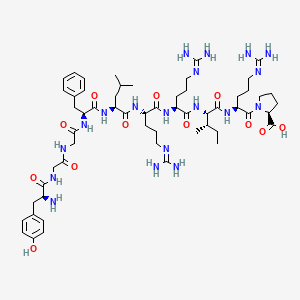

![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)
